Diethyl isopropylphosphonate

Descripción

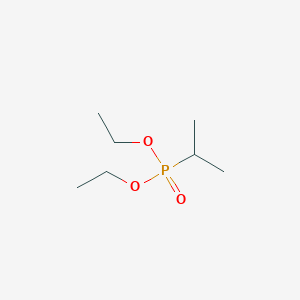

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMDSXRMQXBCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343008 | |

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-69-8 | |

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Diethyl Isopropylphosphonate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

Chemical Structure and Identifiers

This compound, systematically named diethyl (1-methylethyl)phosphonate, is an organophosphorus compound belonging to the phosphonate diester class. Its structure features a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups and an isopropyl group via a stable phosphorus-carbon bond.

| Identifier | Value |

| IUPAC Name | diethyl (1-methylethyl)phosphonate[1] |

| CAS Number | 1538-69-8[1] |

| Molecular Formula | C₇H₁₇O₃P[1] |

| Molecular Weight | 180.18 g/mol [1] |

| SMILES | CCOP(=O)(C(C)C)OCC[2] |

| InChIKey | PPMDSXRMQXBCJW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and related compounds.

| Property | This compound | Diethyl Ethylphosphonate | Diethyl (2-Oxopropyl)phosphonate |

| Appearance | Colorless liquid[3] | Colorless liquid with a mild odor[4] | Colorless to light yellow clear liquid |

| Boiling Point | - | 82-83 °C @ 11 mmHg[5] | 126 °C @ 9 mmHg |

| Density | - | 1.024 g/mL at 20 °C[3] | 1.11 g/mL at 20 °C |

| Refractive Index | - | n20/D 1.417 | n20/D 1.43 |

| Solubility | Slightly miscible with water. Miscible with alcohol, ether, and organic solvents.[3] | Slightly water soluble.[6] | - |

| Stability | Stable, but hydrolyzes under acidic and basic conditions.[3] | Stable, but may hydrolyze under acid or basic conditions.[6] | - |

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, an isopropyl halide like isopropyl bromide.[1]

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an SN2 reaction. This leads to the formation of a tetraalkoxyphosphonium salt intermediate and the displacement of the halide ion.[1][7]

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt intermediate, also in an SN2 fashion. This results in the formation of the final product, this compound, and an ethyl halide byproduct.[7]

The following is a general experimental protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

Isopropyl bromide

-

Anhydrous solvent (e.g., toluene or acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine triethyl phosphite and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: Slowly add isopropyl bromide to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Workup: After cooling to room temperature, remove the solvent and the ethyl bromide byproduct under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of phosphonate esters.

-

Hydrolysis: The P-C bond in this compound is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O-C bond in phosphate esters. However, under strong acidic or basic conditions, the ester groups can be hydrolyzed to yield isopropylphosphonic acid.[3]

-

Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of various derivatives.[8]

-

Reduction: The phosphonate group can be reduced to the corresponding phosphine under strong reducing conditions.[8]

-

Oxidation: While the phosphorus in this compound is already in the +5 oxidation state, reactions involving the organic moieties can be performed.[8]

Applications in Research and Drug Development

The structural similarity of the phosphonate group to the phosphate group, combined with its enhanced stability, makes this compound and related compounds valuable tools in medicinal chemistry and drug development.[9]

The phosphonate moiety serves as a stable bioisostere for the phosphate group, which is ubiquitous in biological systems.[10] This allows phosphonate-containing molecules to act as competitive inhibitors of enzymes that process phosphate-containing substrates.[10] The replacement of a labile P-O-C bond with a robust P-C bond prevents enzymatic cleavage.[10]

While specific studies on the therapeutic applications of this compound are not abundant in the provided search results, the broader class of phosphonates has seen significant success. For instance, acyclic nucleoside phosphonates like tenofovir and cidofovir are potent antiviral drugs.[9] The principles of their design, relying on the stability of the phosphonate group, can be applied to the development of new therapeutics based on the this compound scaffold.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects[2] |

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P317: IF SWALLOWED: Get medical help.[2]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P317: Get medical help.[2]

-

P330: Rinse mouth.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling for complete safety information.

References

- 1. This compound | 1538-69-8 | Benchchem [benchchem.com]

- 2. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]

- 4. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]

- 6. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Diethyl isopropenylphosphonate | 20170-34-7 | Benchchem [benchchem.com]

- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Michaelis-Arbuzov Synthesis of Diethyl Isopropylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction for the synthesis of diethyl isopropylphosphonate, a valuable organophosphorus compound with applications in various scientific and industrial fields. This document details the reaction mechanism, experimental protocols, and spectral characterization of the target molecule.

Introduction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond.[1] This reaction typically involves the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite, on an alkyl halide to yield a pentavalent phosphonate.[1][2] this compound, the subject of this guide, is synthesized through the reaction of triethyl phosphite with an isopropyl halide. The direct and stable phosphorus-carbon bond is the defining feature of phosphonates, distinguishing them from organophosphates where organic groups are attached to the phosphorus atom via oxygen bridges.[3]

Reaction Mechanism and Pathway

The synthesis of this compound via the Michaelis-Arbuzov reaction proceeds through a well-established two-step S\textsubscript{N}2 mechanism.

Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon of the isopropyl halide (e.g., isopropyl iodide or bromide). This results in the formation of a quasi-phosphonium salt intermediate.[4]

Step 2: Dealkylation of the Intermediate

The halide anion, displaced in the first step, then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate. This second S\textsubscript{N}2 displacement results in the formation of the final product, this compound, and a molecule of ethyl halide.[4]

It is important to note that the reaction with secondary alkyl halides, such as isopropyl halides, can be slower and may sometimes lead to side reactions, such as elimination, due to steric hindrance.[5]

Figure 1: The reaction mechanism for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Experimental Protocols

Materials:

-

Triethyl phosphite

-

Isopropyl iodide (or isopropyl bromide)

-

Anhydrous Toluene (or Xylene)

-

Apparatus for heating under reflux with a condenser and a dropping funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, place isopropyl iodide.

-

Addition of Triethyl Phosphite: Add a small portion of triethyl phosphite from the dropping funnel to the isopropyl iodide.

-

Initiation of Reaction: Gently heat the mixture to initiate the exothermic reaction. Once the reaction begins, control the addition rate of the remaining triethyl phosphite to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethyl iodide byproduct and any unreacted starting materials by distillation at atmospheric pressure.

-

Purify the resulting crude this compound by vacuum distillation.

-

Alternative Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates. A microwave-assisted Michaelis-Arbuzov reaction can be performed in a closed vessel, which is particularly advantageous for volatile reactants.[7] This method allows for precise temperature control and can significantly reduce reaction times.[7]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 156 |

| Isopropyl iodide | C₃H₇I | 169.99 | 89-90 |

| Isopropyl bromide | C₃H₇Br | 122.99 | 59-60 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₁₇O₃P |

| Molecular Weight | 180.18 g/mol [3] |

| CAS Number | 1538-69-8[3] |

| Appearance | Colorless liquid |

| ¹H NMR (CDCl₃) | Data not available in the searched literature. |

| ¹³C NMR (CDCl₃) | Data not available in the searched literature. |

| ³¹P NMR (CDCl₃) | Data not available in the searched literature. |

Note: Specific, experimentally verified NMR data for this compound was not found in the publicly available literature searched. The characterization of the final product should be performed using ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm its structure.

Experimental Workflow

The logical flow of the synthesis and characterization process is outlined below.

Figure 2: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

The Michaelis-Arbuzov reaction provides a reliable and versatile method for the synthesis of this compound. While the reaction with a secondary halide may require careful control of reaction conditions to optimize yield and minimize side products, it remains a fundamental transformation in organophosphorus chemistry. The use of modern techniques such as microwave-assisted synthesis can offer significant advantages in terms of reaction time and efficiency. For any synthesis, thorough characterization of the final product by spectroscopic methods is crucial to confirm its identity and purity. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this important class of compounds.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. This compound | 1538-69-8 | Benchchem [benchchem.com]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]

Spectroscopic Profile of Diethyl Isopropylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethyl isopropylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1 | 4.15 - 4.05 | m | -OCH₂CH₃ | |

| 2 | 2.15 - 2.00 | m | -CH(CH₃)₂ | |

| 3 | 1.32 | t | 7.1 | -OCH₂CH₃ |

| 4 | 1.15 | d | 7.0 | -CH(CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 61.5 (d, J = 6.8 Hz) | -OCH₂CH₃ |

| 2 | 26.8 (d, J = 142.5 Hz) | -CH(CH₃)₂ |

| 3 | 16.4 (d, J = 5.5 Hz) | -OCH₂CH₃ |

| 4 | 15.9 (d, J = 3.8 Hz) | -CH(CH₃)₂ |

³¹P NMR (Phosphorus-31 NMR) Data

| Chemical Shift (δ) ppm |

| ~33-34 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2978 | C-H stretch (alkane) |

| 1245 | P=O stretch |

| 1028 | P-O-C stretch |

| 965 | P-C stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | Low | [M - CH₃]⁺ |

| 152 | Moderate | [M - C₂H₄]⁺ |

| 137 | High | [M - C₃H₇]⁺ |

| 125 | High | [M - OC₂H₅ - H]⁺ |

| 109 | High | [PO₃(C₂H₅)₂]⁺ |

| 81 | Very High | [PO₂(C₂H₅)(OH)]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The solution must be homogeneous and free of particulate matter. For quantitative analysis, a precise concentration is prepared.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required.[1] Proton decoupling is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

³¹P NMR: Phosphorus-31 NMR spectra are recorded with or without proton decoupling. Chemical shifts are referenced to an external standard, typically 85% phosphoric acid (H₃PO₄) at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as this compound, the analysis is typically performed using the neat liquid. A thin film of the sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[3][4][5]

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Measurement Mode: Transmission or ATR.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Gas Chromatograph (GC): The sample is injected into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature is programmed to ensure good separation of the analyte from any impurities.

-

Ionization: Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments of this compound (e.g., m/z 40-200).

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Isopropylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylphosphonate (DEIP), with the CAS Registry Number 1538-69-8, is an organophosphorus compound belonging to the phosphonate diester family.[1] Structurally, it features a central tetrahedral phosphorus atom double-bonded to one oxygen atom, single-bonded to two ethoxy groups, and a direct, stable phosphorus-carbon (P-C) bond to an isopropyl group.[1] This robust P-C bond confers significantly greater stability against hydrolysis, thermal decomposition, and photolysis compared to the analogous P-O-C linkage found in organophosphates.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its physical properties are summarized in the table below. It is generally miscible with common organic solvents and slightly soluble in water.[3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | diethyl (propan-2-yl)phosphonate | |

| Synonyms | This compound, 2-diethoxyphosphorylpropane | [4] |

| CAS Number | 1538-69-8 | [1] |

| Molecular Formula | C₇H₁₇O₃P | [1][4] |

| Molecular Weight | 180.18 g/mol | [1][4] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | ~80-85 °C / 10 mmHg (estimated) | [3][5] |

| Density | ~1.01 - 1.03 g/mL at 20-25 °C (estimated) | [5] |

| Refractive Index (n²⁰/D) | ~1.417 - 1.433 (estimated) | [5][6] |

Chemical Reactivity and Synthesis

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-bromopropane.[1] The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[1][7] The reaction can be performed under conventional heating or accelerated significantly using microwave irradiation.[1]

Hydrolysis

Like other phosphonate esters, this compound can be hydrolyzed to its corresponding phosphonic acid (isopropylphosphonic acid) under either acidic or basic conditions.[8] Acid-catalyzed hydrolysis is typically performed by refluxing the ester with a strong mineral acid, such as concentrated hydrochloric acid.[9] The reaction proceeds in two consecutive steps, with the first dealkylation being faster than the second. The stable P-C bond remains intact throughout the process.[8]

Spectroscopic and Analytical Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques. The key identifying features in each spectrum are directly related to the ethyl and isopropyl moieties bonded to the central phosphorus atom.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks / Signals | Source(s) |

| ³¹P NMR | δ ≈ +20 to +25 ppm (in CDCl₃, referenced to 85% H₃PO₄) | [1][10] |

| ¹H NMR | (Predicted values in CDCl₃, 400 MHz) - δ ≈ 4.1 ppm (dq, 4H, -OCH₂ CH₃) - δ ≈ 2.0-2.2 ppm (m, 1H, P-CH (CH₃)₂) - δ ≈ 1.3 ppm (t, 6H, -OCH₂CH₃ ) - δ ≈ 1.1 ppm (dd, 6H, P-CH(CH₃ )₂) | [10][11][12] |

| ¹³C NMR | (Predicted values in CDCl₃) - δ ≈ 61 ppm (d, -O CH₂) - δ ≈ 28 ppm (d, P-C H) - δ ≈ 16 ppm (d, -OCH₂C H₃) - δ ≈ 15 ppm (d, P-CH(C H₃)₂) | [10][12] |

| IR Spectroscopy | (liquid film, cm⁻¹) - ~2978 (C-H stretch) - ~1250 (P=O stretch, strong) - ~1025 (P-O-C stretch, strong) - ~965 (P-O-C stretch, strong) | [1][13] |

| Mass Spec. (EI) | Key Fragments (m/z): 138, 111, 82 | [4] |

Experimental Protocols

Protocol: Synthesis via Thermal Michaelis-Arbuzov Reaction

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Triethyl phosphite

-

2-bromopropane (or 2-iodopropane)

-

Anhydrous Toluene (optional, for high-boiling reactants)

-

Round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

-

Heating mantle with a stirrer

-

Distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charge the flask with triethyl phosphite (1.0 equivalent).

-

Slowly add 2-bromopropane (1.0-1.2 equivalents) to the flask. The reaction is often exothermic. If necessary, control the initial reaction rate with an ice bath.

-

Once the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 4-12 hours.[14] Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The primary byproduct, ethyl bromide, is volatile and can be removed by distillation at atmospheric pressure.

-

The remaining crude product is purified by vacuum distillation to yield pure this compound.

Protocol: Acidic Hydrolysis to Isopropylphosphonic Acid

This protocol outlines the complete hydrolysis of the phosphonate ester to the corresponding phosphonic acid.[9]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (~37%, 12 M)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Rotary evaporator

-

High-vacuum line and desiccator with P₂O₅

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent) with an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Maintain the reflux for 6-12 hours. The reaction can be monitored by ³¹P NMR by observing the shift from the phosphonate ester signal to the phosphonic acid signal.[15]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. Toluene can be added and co-distilled to azeotropically remove the final traces of water.[9]

-

The resulting crude isopropylphosphonic acid, which may be a viscous oil or a hygroscopic solid, should be dried further in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) under high vacuum.

Protocol: Analytical Characterization by GC-MS

This protocol provides a general method for the analysis of this compound.

Instrumentation & Columns:

-

Gas Chromatograph with a Mass Spectrometer (GC-MS).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent nonpolar column.

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Inject 1 µL of the solution into the GC-MS.

-

Analyze the resulting chromatogram and mass spectrum, comparing the retention time and fragmentation pattern to a known standard or library data. The expected major fragments for this compound are m/z 138, 111, and 82.[4]

Conclusion

This compound is a stable and versatile organophosphorus compound with well-defined chemical and physical properties. Its synthesis is readily achieved through the Michaelis-Arbuzov reaction, and its characteristic spectroscopic signatures allow for straightforward identification and analysis. The protocols and data presented in this guide provide a foundational resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development.

References

- 1. This compound | 1538-69-8 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]

- 4. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl ethylphosphonate = 98.0 GC 78-38-6 [sigmaaldrich.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. documentsdelivered.com [documentsdelivered.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

The Resilient P-C Bond: A Technical Guide to the Reactivity of Phosphonates

For Researchers, Scientists, and Drug Development Professionals

The carbon-phosphorus (P-C) bond, the defining feature of phosphonates, imparts a remarkable stability that sets these organophosphorus compounds apart from their phosphate ester counterparts. This inherent resistance to hydrolysis, coupled with their ability to mimic natural phosphates, has positioned phosphonates as invaluable tools in medicinal chemistry and drug development.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of the P-C bond in phosphonates, covering its formation, cleavage, and the strategic exploitation of its stability in therapeutic design.

The Stability of the P-C Bond

The P-C bond is significantly more resistant to both acid- and base-catalyzed hydrolysis compared to the P-O-C linkage found in phosphate esters.[4] This stability is a key attribute exploited in the design of therapeutic agents, rendering them less susceptible to enzymatic degradation in biological systems.[1][5] While robust, the P-C bond is not entirely inert and can be cleaved under aggressive chemical conditions or through specific enzymatic catalysis.[6][7]

Formation of the P-C Bond: Key Synthetic Strategies

The construction of the P-C bond is a cornerstone of phosphonate chemistry. Two primary reactions dominate the synthetic landscape: the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction.

The Michaelis-Arbuzov Reaction

A classic and widely utilized method, the Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[4][8][9] The reaction typically proceeds through a two-step SN2 mechanism.[8]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

-

Materials: Benzyl bromide, triethyl phosphite.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of benzyl bromide and triethyl phosphite. b. Heat the reaction mixture at 150-160°C for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution. c. After cooling to room temperature, purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate.

The Hirao Cross-Coupling Reaction

The Hirao reaction provides a powerful method for forming P-C bonds between sp²-hybridized carbon atoms (of aryl or vinyl halides) and a phosphorus-containing reagent, typically a dialkyl phosphite.[6][10] This palladium-catalyzed cross-coupling reaction has become a staple in the synthesis of aryl- and vinylphosphonates.[6][11]

Experimental Protocol: Palladium-Catalyzed Hirao Coupling of Iodobenzene and Diethyl Phosphite

-

Materials: Iodobenzene, diethyl phosphite, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), and an appropriate solvent such as toluene or DMF.

-

Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (6 mol%). b. Add the solvent, followed by iodobenzene (1 equivalent), diethyl phosphite (1.2 equivalents), and Et₃N (1.5 equivalents). c. Heat the reaction mixture to reflux (typically 80-110°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction mixture, filter to remove palladium catalyst, and concentrate the filtrate under reduced pressure. e. Purify the residue by column chromatography on silica gel to yield the desired diethyl phenylphosphonate.

Table 1: Representative Yields for the Hirao Cross-Coupling Reaction [12][13][14]

| Aryl Halide | Phosphorus Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Diethyl phosphite | Pd(OAc)₂/dppf | (c-Hex)₂NMe | CH₃CN | Reflux | 82 |

| 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂/dppf | Et₃N | CH₃CN | Reflux | 67 |

| 3-Bromopyridine | Diethyl phosphite | Pd(PPh₃)₄ | Et₃N | Neat | 150 | 77 |

| 1-Bromo-4-propylbenzene | Diethyl phosphite | Pd(OAc)₂ | - | Neat (MW) | 200 | 86 |

| 1-Bromo-3-methoxybenzene | Diethyl phosphite | Pd(OAc)₂ | - | Neat (MW) | 175 | 79 |

| Bromobenzene | Diphenylphosphine oxide | Pd(OAc)₂ | - | Neat (MW) | 150 | 90 |

Cleavage of the P-C Bond

Despite its stability, the P-C bond can be cleaved through both enzymatic and chemical means.

Enzymatic Cleavage

In nature, several microorganisms have evolved enzymatic machinery to break the P-C bond, allowing them to utilize phosphonates as a phosphorus source.[15] Key enzymes involved in this process include:

-

C-P Lyase: A multi-enzyme complex that catalyzes the cleavage of a wide range of phosphonates.[16]

-

Phosphonoacetaldehyde Hydrolase (PhnX): This enzyme cleaves phosphonoacetaldehyde to acetaldehyde and inorganic phosphate.[17]

-

Phosphonoacetate Hydrolase (PhnA): This hydrolase acts on phosphonoacetate to produce acetate and inorganic phosphate.[16]

Experimental Protocol: Assay for Phosphonoacetaldehyde Hydrolase (PhnX) Activity

This protocol is a coupled enzyme assay that measures the production of acetaldehyde.

-

Materials: Phosphonoacetaldehyde, alcohol dehydrogenase (ADH), NADH, buffer (e.g., Tris-HCl, pH 8.0), purified PhnX enzyme.

-

Procedure: a. Prepare a reaction mixture in a cuvette containing buffer, NADH, and a saturating amount of ADH. b. Add a known concentration of the PhnX enzyme to the mixture. c. Initiate the reaction by adding phosphonoacetaldehyde. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as acetaldehyde is reduced to ethanol by ADH. e. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The activity of PhnX is proportional to this rate.

Table 2: Kinetic Parameters for Enzymatic P-C Bond Cleavage [18][19]

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| PbfA | (R)-1-Hydroxy-2-aminoethylphosphonate | 5.3 ± 0.3 | 0.43 ± 0.06 | 12,300 ± 1,200 |

Chemical Cleavage

Cleavage of the P-C bond through chemical methods is generally challenging and often requires harsh conditions.[6][7] However, theoretical studies have provided insights into the mechanism of P-C bond cleavage in α-aminophosphonates under acidic conditions, suggesting a multi-step process involving protonation and subsequent bond scission.[20]

The P-C Bond in Drug Development

The stability of the P-C bond is a highly desirable feature in drug design, leading to the development of numerous phosphonate-based therapeutics.

Phosphonate Prodrugs: Overcoming Delivery Barriers

The dianionic nature of the phosphonate group at physiological pH can hinder cell membrane permeability. To address this, prodrug strategies are widely employed, where the phosphonate moiety is masked with groups that are cleaved intracellularly to release the active drug.[2][21] A prominent example is the antiviral drug tenofovir, which is administered as the prodrug tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[2][22]

Bisphosphonates: Targeting Bone Resorption

Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis. Their P-C-P backbone allows them to chelate calcium and accumulate in bone.[10][23] Nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[10][23][24] This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and a reduction in bone resorption.[24]

Biosynthesis of Phosphonates

Nature's route to the P-C bond primarily begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase.[16][25][26] PnPy then serves as a key intermediate for the biosynthesis of a variety of phosphonate natural products.[1][15]

Logical Workflow for P-C Bond Formation via Hirao Coupling

The successful execution of a Hirao coupling reaction involves a logical sequence of steps, from catalyst preparation to product isolation.

Conclusion

The reactivity of the P-C bond in phosphonates is a fascinating and multifaceted area of chemistry. Its inherent stability provides a robust scaffold for the design of enzyme inhibitors and other therapeutic agents, while the development of efficient synthetic methods for its formation has enabled the creation of a vast array of phosphonate-containing molecules. Understanding the principles of P-C bond reactivity is therefore crucial for researchers and professionals in the field of drug discovery and development as they continue to harness the unique properties of phosphonates to address pressing medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Hirao coupling - Wikipedia [en.wikipedia.org]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. ClinPGx [clinpgx.org]

- 11. sciforum.net [sciforum.net]

- 12. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]

- 15. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. KEGG PATHWAY: Phosphonate and phosphinate metabolism - Reference pathway [kegg.jp]

Primary Mechanism of Action: Acetylcholinesterase Inhibition

An In-Depth Technical Guide to the Biological Activity of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of organophosphorus (OP) compounds, molecules of significant interest due to their dual role as potent neurotoxic agents and versatile scaffolds in drug development. The primary focus is on their mechanisms of action, from the well-established inhibition of acetylcholinesterase to their influence on secondary signaling cascades.

The principal mechanism underlying the acute toxicity of most organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2]

The Cholinergic Synapse and AChE Function

In a functioning cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic muscarinic or nicotinic receptors, propagating the nerve signal. AChE, located in the synapse, terminates this signal by rapidly hydrolyzing ACh into choline and acetic acid.[1]

Mechanism of OP Inhibition

Organophosphorus compounds act as "suicide substrates" for AChE. The phosphorus atom forms a covalent bond with a serine hydroxyl group within the enzyme's active site, a process known as phosphorylation.[1] This phosphorylated enzyme is highly stable and, unlike the acetylated enzyme formed during normal ACh hydrolysis, is resistant to rapid hydrolysis, rendering the enzyme non-functional.

This inhibition can become permanent through a process called "aging." Aging involves the dealkylation of the phosphorylated enzyme, further strengthening the bond and making it irreversible and resistant to reactivation by antidotes like oximes.[1] The accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a toxic condition known as a cholinergic crisis.

Quantitative Analysis of AChE Inhibition

The potency of organophosphorus compounds as AChE inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Organophosphate | IC50 Value | Species/Enzyme Source | Reference |

| Profenofos | 302 nM | Human AChE | [3] |

| Profenofos | 312 nM | Rat AChE | [3] |

| Fenitrothion | 0.4 µg/mL | Human Serum Cholinesterase | [4][5] |

| Chlorpyrifos Oxon | 0.13 ± 0.02 µM | Honeybee AChE | [6] |

| Coumaphos Oxon | 45.13 ± 8.76 µM | Honeybee AChE | [6] |

| Diazinon | > 2.0 x 10⁻⁵ mol/L | Bovine Erythrocyte AChE | [1] |

| Chlorpyrifos | > 2.0 x 10⁻⁵ mol/L | Bovine Erythrocyte AChE | [1] |

| Malathion | > 2.0 x 10⁻⁵ mol/L | Bovine Erythrocyte AChE | [1] |

Toxicological Effects and Quantitative Data

The clinical outcome of AChE inhibition is a toxidrome known as a cholinergic crisis, characterized by overstimulation of:

-

Muscarinic receptors: Leading to symptoms summarized by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, Emesis, Miosis) or DUMBBELS (Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Salivation).

-

Nicotinic receptors: Resulting in muscle fasciculations, cramping, and eventually flaccid paralysis, which can lead to respiratory failure.

-

Central Nervous System (CNS): Causing anxiety, confusion, seizures, and coma.

The acute toxicity of these compounds is typically measured by the median lethal dose (LD50), the dose required to kill half the members of a tested population.

| Organophosphate | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Reference |

| Sarin (GB) | 0.12 mg/kg bw | - | [7][8] |

| Soman (GD) | 0.08 mg/kg bw | - | [7][8] |

| VX | 0.26 mg/kg bw | - | [9] |

| Acephate | 1,030 – 1,447 mg/kg | >10,250 mg/kg | [2] |

| Chlorpyrifos | 96 – 270 mg/kg | 2,000 mg/kg | [2] |

| Diazinon | 1,250 mg/kg | 2,020 mg/kg | [2] |

| Malathion | 5,500 mg/kg | >2,000 mg/kg | [2] |

| Methyl Parathion | 6 mg/kg | 45 mg/kg | [2] |

| Phorate | 2 - 4 mg/kg | 20 – 30 mg/kg (guinea pig) | [2] |

| Disulfoton | 2 - 12 mg/kg | 3.6 – 15.9 mg/kg | [2] |

Experimental Protocol: AChE Inhibition Assay (Ellman Method)

The most common method for determining AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[10][11] This assay measures the production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11]

Materials and Reagents

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or Electrophorus electricus)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)

-

Acetylthiocholine iodide (ATChI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Organophosphate inhibitor solutions of varying concentrations

-

96-well microplate

-

Microplate spectrophotometer

Detailed Methodology

-

Reagent Preparation: Prepare all solutions in the phosphate buffer. Keep enzyme and substrate solutions on ice.

-

Assay Setup: In a 96-well microplate, add the following to each well for the test samples:

-

Phosphate buffer

-

AChE enzyme solution

-

DTNB solution

-

10 µL of the organophosphate inhibitor solution at the desired concentration.

-

-

Control Setup: Prepare negative controls (no inhibitor) by adding 10 µL of buffer instead of the inhibitor solution. Prepare positive controls (fully inhibited) with a high concentration of a known potent inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-20 minutes) to allow the inhibitor to interact with the enzyme.[4][12]

-

Initiate Reaction: Add the ATChI substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer set to 412 nm. Measure the change in absorbance over time (e.g., every minute for 5-10 minutes) in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Non-AChE-Mediated Mechanisms and Signaling Pathways

Beyond direct AChE inhibition, organophosphorus compounds exert biological effects through other mechanisms, often associated with chronic or developmental exposure.

Oxidative Stress and MAPK Signaling

Exposure to OPs can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[13] This imbalance can damage lipids, proteins, and DNA. Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] Specifically, the c-Jun N-terminal kinase (JNK) and p38-MAPK pathways are often activated by cellular stress and can trigger apoptotic (programmed cell death) cascades, contributing to the neurotoxicity and damage observed in various tissues following OP exposure.[13][15]

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.flvc.org [journals.flvc.org]

- 3. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

IUPAC Nomenclature of Diethyl (1-methylethyl)phosphonate: A Technical Guide

This document provides a detailed technical overview of the IUPAC nomenclature, physicochemical properties, and synthesis of diethyl (1-methylethyl)phosphonate. It is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

IUPAC Nomenclature Analysis

The systematic naming of organophosphorus compounds, such as diethyl (1-methylethyl)phosphonate, follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] This compound is a dialkyl ester of a phosphonic acid. Phosphonic acids are characterized by a direct and stable carbon-to-phosphorus (C–P) bond, which distinguishes them from phosphate esters that feature a P-O-C linkage.[5][6]

The name "diethyl (1-methylethyl)phosphonate" can be deconstructed as follows:

-

Phosphonate: This is the parent name, indicating a derivative of phosphonic acid where a hydrogen atom bonded to phosphorus has been replaced by an organic group.[1][6]

-

(1-methylethyl): This prefix, enclosed in parentheses, specifies the organic group attached directly to the phosphorus atom via a P-C bond. "1-methylethyl" is the systematic IUPAC name for the isopropyl group, -CH(CH₃)₂.

-

Diethyl: This prefix indicates that the two acidic hydroxyl groups of the phosphonic acid moiety have been esterified with two ethyl groups (-OCH₂CH₃).

An alternative, equally valid IUPAC name is 2-diethoxyphosphorylpropane .[7] This name is derived by treating the diethyl phosphonate group as a substituent on the longest carbon chain.

-

Propane: The parent alkane is the three-carbon chain of the isopropyl group.

-

2-: This locant indicates that the substituent is attached to the second carbon of the propane chain.

-

diethoxyphosphoryl: This term describes the substituent group, which consists of a phosphorus atom double-bonded to an oxygen atom (the "phosphoryl" part) and also bonded to two ethoxy groups.

The common name for this compound is diethyl isopropylphosphonate .[5][7]

Structural and Physicochemical Data

The structural and physicochemical properties of diethyl (1-methylethyl)phosphonate are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇O₃P | [5][7] |

| Molecular Weight | 180.18 g/mol | [5][7] |

| CAS Number | 1538-69-8 | [5][7] |

| Appearance | Colorless liquid | |

| IUPAC Name | Diethyl (1-methylethyl)phosphonate; 2-diethoxyphosphorylpropane | [5][7] |

| Synonyms | This compound, Isopropylphosphonic acid diethyl ester | [7] |

| InChI Key | PPMDSXRMQXBCJW-UHFFFAOYSA-N | [5][7] |

| SMILES | CCOP(=O)(C(C)C)OCC | [7] |

Experimental Protocols: Synthesis

The primary method for synthesizing dialkyl alkylphosphonates, including diethyl (1-methylethyl)phosphonate, is the Michaelis-Arbuzov reaction .[5] This reaction is a cornerstone in the formation of carbon-phosphorus bonds.

Reaction: The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of diethyl (1-methylethyl)phosphonate, triethyl phosphite is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

General Protocol:

-

Reactant Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, place the isopropyl halide.

-

Addition of Phosphite: Add triethyl phosphite dropwise to the isopropyl halide. The reaction is often initiated by gentle heating.

-

Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion. The reaction is exothermic, and the rate of addition may need to be controlled to maintain a steady temperature.

-

Mechanism: The reaction proceeds via an initial Sɴ2 attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the isopropyl halide, forming a phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the ethyl groups on the phosphonium intermediate, displacing the this compound product and forming a volatile ethyl halide as a byproduct.

-

Purification: After the reaction is complete, the resulting mixture is purified, typically by distillation under reduced pressure, to isolate the diethyl (1-methylethyl)phosphonate.

Visualization of Nomenclature Logic

The following diagram illustrates the logical breakdown of the IUPAC name "diethyl (1-methylethyl)phosphonate" based on its molecular structure.

Caption: Structural breakdown for IUPAC nomenclature.

References

- 1. biochemical phosphorus [iupac.qmul.ac.uk]

- 2. iupac.org [iupac.org]

- 3. pnas.org [pnas.org]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. This compound | 1538-69-8 | Benchchem [benchchem.com]

- 6. 2-Carb-24 [iupac.qmul.ac.uk]

- 7. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl Isopropylphosphonate

Introduction

The synthesis of phosphonates, compounds bearing a direct phosphorus-carbon (P-C) bond, is a cornerstone of organophosphorus chemistry. These molecules are of significant interest to researchers in drug development and materials science due to their roles as enzyme inhibitors, antiviral agents, and flame retardants.[1][2] The Michaelis-Arbuzov reaction, first described in 1898, remains the most prominent and widely used method for forming the P-C bond.[1][3][4]

This protocol details the synthesis of diethyl isopropylphosphonate through the Michaelis-Arbuzov reaction, involving the reaction of triethyl phosphite with an isopropyl halide.[5][6] The reaction proceeds via a nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a quasi-phosphonium intermediate. This is followed by a subsequent nucleophilic attack by the displaced halide ion on one of the phosphite's ethyl groups, yielding the final pentavalent phosphonate product and a volatile ethyl halide byproduct.[1][3] This method is highly effective for preparing phosphonate esters, which are valuable precursors for further chemical transformations, such as the Horner-Wadsworth-Emmons reaction.[5]

Reaction Mechanism and Experimental Workflow

The synthesis follows a two-step SN2 mechanism characteristic of the Michaelis-Arbuzov reaction.

Figure 1. Mechanism of the Michaelis-Arbuzov Reaction.

The overall experimental process involves the setup of reactants, execution of the reaction under reflux, and subsequent purification of the product via distillation.

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl isopropenylphosphonate | 20170-34-7 | Benchchem [benchchem.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. chem.ucla.edu [chem.ucla.edu]

Application Notes and Protocols for Diethyl Isopropylphosphonate as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl isopropylphosphonate as an enzyme inhibitor, focusing on its mechanism of action, target enzymes, and relevant experimental protocols. Due to the limited availability of specific quantitative inhibitory data for this compound in publicly accessible literature, this document provides a generalized framework and utilizes data for the structurally related and well-characterized organophosphorus inhibitor, Diisopropylfluorophosphate (DFP), for illustrative purposes.

Introduction

This compound is an organophosphorus compound that belongs to the class of phosphonate diesters. Its structure, featuring a stable carbon-phosphorus (C-P) bond, makes it an effective mimic of the transition state of substrate hydrolysis by certain enzymes. This property allows it to act as a potent and often irreversible inhibitor of specific enzyme classes, primarily serine hydrolases.

Mechanism of Action

The primary mechanism of enzyme inhibition by this compound involves the covalent modification of the active site of target enzymes. The phosphorus atom in the phosphonate group is electrophilic and is susceptible to nucleophilic attack by the catalytic serine residue present in the active site of serine hydrolases.

This reaction results in the formation of a stable, covalent phosphonyl-enzyme conjugate, rendering the enzyme inactive. The phosphonate group acts as a transition-state analog, mimicking the tetrahedral intermediate formed during substrate hydrolysis, which contributes to its high affinity for the enzyme's active site.[1] This irreversible inhibition is a hallmark of many organophosphorus compounds.

Target Enzymes

The primary targets of this compound and related organophosphorus compounds are enzymes belonging to the serine hydrolase superfamily. This large and diverse family of enzymes includes:

-

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

-

Other Serine Hydrolases: This class also includes various proteases, lipases, and esterases involved in a wide range of physiological processes. The specific reactivity of this compound towards other serine hydrolases can be explored using activity-based protein profiling (ABPP) techniques.

Data Presentation: Inhibitory Activity

| Inhibitor | Target Enzyme | Enzyme Source | IC50 Value (µM) | Inhibition Type | Reference Compound |

| Diisopropylfluorophosphate | Acetylcholinesterase | Electric Eel | 0.04 | Irreversible | Physostigmine |

| Diisopropylfluorophosphate | Butyrylcholinesterase | Horse Serum | 0.75 | Irreversible | Tacrine |

| Diisopropylfluorophosphate | Chymotrypsin | Bovine Pancreas | Not specified | Irreversible | Not specified |

Note: The values presented above are for illustrative purposes and are derived from studies on DFP. Researchers should determine the specific inhibitory constants for this compound through experimentation.

Experimental Protocols

This section provides a detailed protocol for determining the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) using a colorimetric assay based on the Ellman method.

Determination of IC50 for AChE Inhibition

Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Phosphate buffer

-

AChE solution

-

Varying concentrations of this compound (or vehicle control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate solution (ATCI) and the chromogenic reagent (DTNB) to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, particularly α,β-unsaturated esters.[1][2] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[3][4][5][6] The HWE reaction is renowned for its excellent E-selectivity in alkene formation.[3][4][7]

These application notes provide a comprehensive overview of the HWE reaction, including detailed experimental protocols and tabulated data for various reaction conditions, to assist researchers in its practical application.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction commences with the deprotonation of a phosphonate ester by a base to generate a stabilized phosphonate carbanion.[3][8] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-determining step, to form an intermediate oxaphosphetane.[3][9] Subsequent elimination of this intermediate yields the alkene and a water-soluble dialkylphosphate salt.[3]

The stereochemical outcome of the HWE reaction is generally biased towards the formation of the (E)-alkene.[3][4] This selectivity is attributed to the thermodynamic stability of the transition state leading to the trans-olefin.[9] However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups, can favor the formation of (Z)-alkenes.[6][9]

Experimental Data

The following tables summarize quantitative data from various reported Horner-Wadsworth-Emmons reactions, showcasing the versatility of this method with different substrates, bases, and solvents.

Table 1: Synthesis of (E)-α,β-Unsaturated Esters using Triethyl Phosphonoacetate [2]

| Entry | Aldehyde | Base (equiv.) | Solvent | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | LiOH (1.2) | 1ChCl/2Urea | 2 | 95 | >99:1 |

| 2 | 4-Methylbenzaldehyde | K₂CO₃ (1.5) | 1ChCl/2Urea | 3 | 92 | >99:1 |

| 3 | 4-Bromobenzaldehyde | DBU (1.2) | 1ChCl/2Urea | 1.5 | 96 | >99:1 |

| 4 | 2-Naphthaldehyde | LiOH (1.2) | 1ChCl/2Urea | 2.5 | 93 | >99:1 |

Table 2: Influence of Phosphonate Structure and Base on E-Selectivity [10]

| Aldehyde | Phosphonate Reagent | Base | E-Selectivity (%) | Yield (%) |

| Benzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | 99 | 95 |

| 4-Chlorobenzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | 98 | 97 |

| Cyclohexanecarboxaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | 92 | 85 |

| Cyclohexanecarboxaldehyde | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | 97 | 88 |

| 2-Methylpropanal | Triisopropyl 2-phosphonopropionate | Ba(OH)₂·8H₂O | >99 | 91 |

Detailed Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate

This protocol provides a step-by-step procedure for the synthesis of (E)-ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate, adapted from a reported solvent-free methodology.[2]

Materials:

-

Benzaldehyde (1.0 equiv)

-

Triethyl phosphonoacetate (1.0 equiv)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 equiv)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg) and triethyl phosphonoacetate (1.0 mmol, 224 mg).

-

Add lithium hydroxide monohydrate (1.2 mmol, 50 mg) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by flash column chromatography on silica gel to afford the pure (E)-ethyl cinnamate.

Diagrams

References

- 1. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. academic.oup.com [academic.oup.com]

Application Notes: Diethyl Isopropylphosphonate as a Precursor for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylphosphonate is a versatile organophosphorus compound that serves as a key building block in the synthesis of a variety of biologically active molecules, including novel agrochemicals. Its phosphonate moiety can be incorporated into larger molecules to impart unique chemical and biological properties, often leading to potent herbicidal or insecticidal activity. This document provides detailed application notes and experimental protocols for the synthesis of α-aminophosphonates, a promising class of agrochemicals, using this compound or its close analog, diethyl phosphite, as a key precursor.

Key Synthetic Pathway: The Kabachnik-Fields Reaction

A primary method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction.[1][2][3][4][5] This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as diethyl phosphite.[1][2][3][4][5][6] The reaction proceeds via the formation of an imine intermediate from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite.[2][4][5] Alternatively, the reaction can proceed through the initial formation of an α-hydroxyphosphonate.[2][4] This methodology allows for the creation of a diverse library of α-aminophosphonate derivatives with varying substituents, enabling the exploration of structure-activity relationships for herbicidal and insecticidal applications.

Agrochemical Applications of α-Aminophosphonates

α-Aminophosphonate derivatives have demonstrated significant potential as active ingredients in agrochemical formulations. Their biological activity is often attributed to their ability to act as mimics of α-amino acids, thereby inhibiting essential enzymes in target weeds or insects.

Herbicidal Activity

Several studies have highlighted the herbicidal properties of α-aminophosphonates. For instance, derivatives incorporating a pyrimidinyl moiety have exhibited herbicidal activities comparable to commercial herbicides like glyphosate, acetochlor, atrazine, and mesotrione.[7] Similarly, α-aminophosphonates containing a uracil moiety have shown potential as effective herbicides.[1][6] The herbicidal efficacy is influenced by the nature of the substituents on the amine, the carbonyl-derived central carbon, and the phosphonate ester group.

Insecticidal Activity

Certain α-aminophosphonate derivatives have also displayed insecticidal properties. For example, specific compounds have shown selective activity against pests such as Aphis species and Plutella xylostella (diamondback moth).[7] This dual activity profile makes α-aminophosphonates an attractive scaffold for the development of broad-spectrum crop protection agents.

Data Presentation

The following table summarizes representative data on the biological activity of synthesized α-aminophosphonate derivatives.

| Compound Class | Target Organism | Activity Type | Efficacy | Reference |

| α-Aminophosphonates with pyrimidinyl moiety | Various weeds | Herbicide | Comparable to commercial standards (acetochlor, atrazine, glyphosate) | [7] |

| α-Aminophosphonates with uracil moiety | Solanum nigrum, Amaranthus retroflexus | Herbicide | Excellent pre- and post-emergent activity | [6] |

| Specific α-aminophosphonate derivatives | Aphis species, Plutella xylostella | Insecticide | Selective insecticidal activity | [7] |

Mandatory Visualization

Below are diagrams illustrating the key synthetic pathway and a general experimental workflow for the synthesis of α-aminophosphonates.

Experimental Protocols

The following is a representative protocol for the synthesis of a herbicidal α-aminophosphonate derivative based on the Kabachnik-Fields reaction. This protocol is adapted from general procedures found in the literature for the synthesis of similar compounds.[1][6]

Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

Materials:

-

Aniline

-

Benzaldehyde

-

Diethyl phosphite (can be substituted with this compound, though reaction conditions may need optimization)

-

Magnesium perchlorate (Mg(ClO₄)₂) (Catalyst)[6]

-

Acetonitrile (Solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer and/or other analytical instruments for characterization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and diethyl phosphite (1.2 mmol) in acetonitrile (10 mL).

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of magnesium perchlorate (e.g., 10 mol%).

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-aminophosphonate product.

-

-

Characterization: Characterize the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Diethyl phosphite and other organophosphorus compounds can be toxic. Handle with care and avoid inhalation, ingestion, or skin contact.

-

Magnesium perchlorate is a strong oxidizing agent. Handle with care and keep away from flammable materials.

This protocol provides a general framework for the synthesis of α-aminophosphonates. The specific reaction conditions, including catalyst, solvent, and temperature, may require optimization for different substrates to achieve optimal yields and purity.

References